2,5-Dimethoxy-d6-4-methyl-benzene
Overview
Description
1H-1,2,3-Triazole is a nitrogen-containing heterocyclic compound with a five-membered ring structure consisting of three nitrogen atoms and two carbon atoms. It is one of the most important nitrogen-containing heterocycles due to its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . This compound is not found in nature but has a wide range of applications in pharmaceuticals, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Preparation Methods
The synthesis of 1H-1,2,3-Triazole can be achieved through several methods:
Huisgen 1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form 1,2,3-triazoles.
Metal-Free Synthesis: This approach involves the use of strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for metal catalysts.
Oxidative Coupling: The unsubstituted ring can be produced by the oxidative coupling of glyoxal, hydrazine, and sodium nitrite.
Continuous Flow Synthesis: A robust protocol using copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions allows for the synthesis of substituted 1,2,3-triazoles with high yields.
Chemical Reactions Analysis
1H-1,2,3-Triazole undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction occurs at the carbon or nitrogen atoms of the triazole ring.
N-Alkylation: The nitrogen atoms in the triazole ring can be alkylated to form triazolium salts.
Quaternization: Under forcing conditions, 1,2,3-triazoles can be quaternized to form triazolium salts.
The major products formed from these reactions include substituted triazoles and triazolium salts.
Scientific Research Applications
1H-1,2,3-Triazole has numerous applications in scientific research:
Drug Discovery: It is used as a core structure in various medicinal compounds, including anticonvulsants, antibiotics, anticancer drugs, and β-lactam antibiotics.
Organic Synthesis: It serves as a building block for more complex chemical compounds.
Polymer Chemistry: It is used in the synthesis of polymers and dendrimers.
Supramolecular Chemistry: It is employed in the design of supramolecular structures.
Bioconjugation: It is used in bioconjugation strategies for labeling and imaging.
Fluorescent Imaging: It is utilized in the development of fluorescent probes for imaging applications.
Materials Science: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole involves its ability to act as a bioisostere, mimicking the structure and function of other functional groups. This property allows it to interact with various molecular targets, including enzymes and receptors, thereby exerting its biological effects . For example, in antifungal applications, triazoles inhibit the synthesis of ergosterol by blocking the P450-dependent enzyme (CYP51), which is essential for fungal cell membrane integrity .
Comparison with Similar Compounds
1H-1,2,3-Triazole is often compared with other triazole isomers and similar heterocyclic compounds:
1H-1,2,4-Triazole: Another isomer with a different arrangement of nitrogen atoms.
The uniqueness of 1H-1,2,3-Triazole lies in its high chemical stability, aromatic character, and versatile applications in multiple fields .
Biological Activity
2,5-Dimethoxy-d6-4-methyl-benzene, also known as a derivative of the methoxybenzene family, has garnered attention for its potential biological activities. This compound, with its unique structural features, is investigated for various pharmacological effects, particularly in the context of neuropharmacology and cancer research. This article compiles findings from diverse studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical formula for this compound is C10H12D6O2, featuring two methoxy groups and a methyl group on a benzene ring. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential anti-cancer properties. It is believed to modulate pathways involving serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and psychotropic effects.
Key Mechanisms:
- Serotonin Receptor Modulation: The compound acts as an agonist at the 5-HT2A receptor, which may contribute to its psychoactive properties .
- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells .
Biological Activity Overview
Case Studies and Research Findings
-
Neuropharmacological Study:
A study assessed the effects of this compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when administered at specific dosages, suggesting its potential as an anxiolytic agent . -
Antioxidant Activity Assessment:
In vitro experiments demonstrated that this compound could scavenge free radicals effectively. The antioxidant capacity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a dose-dependent response . -
Anti-Cancer Research:
A recent study explored the anti-cancer properties of various methoxybenzene derivatives, including this compound. The findings revealed that it significantly inhibited the proliferation of breast cancer cell lines through apoptosis induction mechanisms.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation; however, initial studies suggest rapid absorption and distribution in biological tissues following administration. Metabolism primarily occurs in the liver with excretion via urine.
Future Directions
Further research is warranted to explore:
- Detailed mechanisms of action at the molecular level.
- Long-term effects and safety profiles in clinical settings.
- Potential therapeutic applications across various medical fields.
Properties
IUPAC Name |
2-methyl-1,4-bis(trideuteriomethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQISOVKPFBLQIQ-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.